2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a nitro group, and a hexafluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-amino-3-methylphenol to introduce the nitro group, followed by a reaction with hexafluoropropanol under specific conditions to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Lacks the nitro group, resulting in different chemical reactivity and applications.
2-(4-Nitro-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol:
2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-trifluoropropan-2-ol: Contains fewer fluorine atoms, impacting its physical and chemical properties.
Properties
IUPAC Name |
2-(4-amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O3/c1-4-2-5(3-6(7(4)17)18(20)21)8(19,9(11,12)13)10(14,15)16/h2-3,19H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVBLQGLQYCDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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